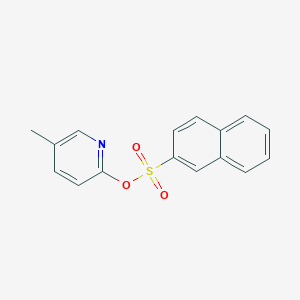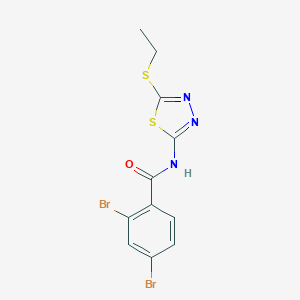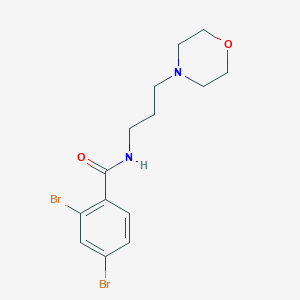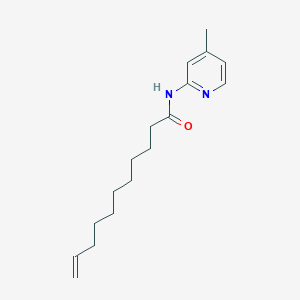
1-(3-Chloro-2-propenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-propenyl)pyridinium is a chemical compound that is commonly known as CCP or 2-chloro-3-(pyridin-3-yl)prop-2-en-1-ylidene. It is a quaternary ammonium compound that has been widely studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of CCP is not fully understood, but it is believed to involve the formation of a covalent bond between the pyridine ring and the nucleic acid base. This covalent bond results in a change in the electronic structure of the nucleic acid, leading to a fluorescence emission.
Biochemical and Physiological Effects:
CCP has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of CCP on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCP is its high selectivity for single-stranded nucleic acids, making it a useful tool for the detection of nucleic acids in complex mixtures. However, CCP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving CCP. One area of research could focus on the development of new synthesis methods that improve the solubility of CCP in aqueous solutions. Another area of research could focus on the use of CCP as a tool for the detection of specific nucleic acid sequences, such as those associated with disease states. Additionally, further studies are needed to fully understand the potential effects of CCP on living organisms, which could inform its potential use as a diagnostic or therapeutic agent.
Synthesemethoden
The synthesis of CCP can be achieved through a variety of methods. One common method involves the reaction of 2-chloroacrylonitrile with pyridine in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with pyridine in the presence of a base such as triethylamine. Both methods result in the formation of CCP as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
CCP has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its use as a fluorescent probe for the detection of nucleic acids. CCP has been shown to selectively bind to single-stranded DNA and RNA, resulting in a fluorescence emission that can be detected using spectroscopic methods.
Eigenschaften
Molekularformel |
C8H9ClN+ |
|---|---|
Molekulargewicht |
154.61 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C8H9ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-7H,8H2/q+1/b5-4+ |
InChI-Schlüssel |
QUUDEXMJIWWREL-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC=[N+](C=C1)C/C=C/Cl |
SMILES |
C1=CC=[N+](C=C1)CC=CCl |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)

![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)

![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)


![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)



